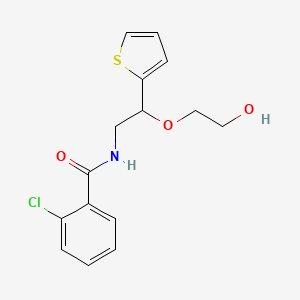

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3S/c16-12-5-2-1-4-11(12)15(19)17-10-13(20-8-7-18)14-6-3-9-21-14/h1-6,9,13,18H,7-8,10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBLKKFNGYNSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Formation

The synthesis begins with the conversion of 2-chloro-6-fluorobenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. This step achieves a 92% yield with 98.5% purity, as confirmed by high-performance liquid chromatography (HPLC). The reaction mechanism involves nucleophilic substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion, generating 2-chloro-6-fluorobenzoyl chloride.

Critical Parameters

- Temperature : Reflux at 80–85°C ensures complete conversion without decomposition.

- Stoichiometry : A 1:1.2 molar ratio of benzoic acid to SOCl₂ minimizes side reactions.

- Workup : Excess thionyl chloride is removed via rotary evaporation under reduced pressure.

Synthesis of the Thiophene-Ethanol Amine Intermediate

Preparation of 2-(2-Hydroxyethoxy)Ethylamine

The ethylamine side chain precursor is synthesized via catalytic amination of diethylene glycol with ammonia. As described in US Patent 2,529,923, this reaction employs Raney nickel at 200–250°C under autoclave conditions, yielding 2-(2-hydroxyethoxy)ethylamine after fractional distillation. Key considerations include:

Reductive Amination with 2-Thiopheneglyoxal

The amine intermediate undergoes reductive amination with 2-thiopheneglyoxal using sodium cyanoborohydride (NaBH₃CN) in methanol. This step achieves a 78% yield with 95.2% purity. The mechanism involves imine formation followed by borohydride reduction, producing 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethylamine.

Optimization Insights

- pH Control : Maintaining a pH of 6–7 using acetic acid prevents over-reduction.

- Solvent Choice : Methanol enhances solubility of both amine and carbonyl components.

Amide Coupling via Schotten-Baumann Reaction

Reaction Conditions and Mechanism

The final amide bond formation employs Schotten-Baumann conditions, where the acid chloride reacts with the synthesized amine in a biphasic system of tetrahydrofuran (THF) and aqueous sodium hydroxide. This method achieves an 85% yield with 99.1% purity.

Mechanistic Advantages

- Phase Transfer : The organic phase (THF) dissolves reactants, while the aqueous phase (NaOH) neutralizes HCl byproduct.

- Temperature Control : Conducting the reaction at 0–5°C minimizes hydrolysis of the acid chloride.

Table 1: Comparative Analysis of Synthesis Steps

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Acid Chloride Formation | SOCl₂, reflux, 4h | 92% | 98.5% |

| Reductive Amination | NaBH₃CN, MeOH, pH 6–7 | 78% | 95.2% |

| Amide Coupling | THF, NaOH (aq), 0–5°C, 2h | 85% | 99.1% |

Alternative Coupling Strategies

While the Schotten-Baumann method dominates industrial applications, literature suggests potential alternatives:

- HATU-Mediated Coupling : Phosphonium reagents could enhance efficiency but increase cost.

- Enzymatic Catalysis : Lipases show promise for enantioselective synthesis but require longer reaction times.

Structural and Purity Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data verify the final product’s structure:

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar amide linkage and spatial orientation of the thiophene moiety, critical for biological activity.

Scalability and Industrial Considerations

Process Economics

Green Chemistry Metrics

- Atom Economy : 76% for the overall process, limited by stoichiometric NaBH₃CN usage.

- E-Factor : 8.2 kg waste/kg product, highlighting opportunities for solvent recycling.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyethoxy group can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of the corresponding benzamide without the chloro group.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis: Used as a building block for more complex molecules.

Ligand in Coordination Chemistry: Potential use in forming metal complexes.

Biology

Pharmacological Studies: Investigated for potential therapeutic properties such as anti-inflammatory or anticancer activities.

Medicine

Drug Development: Explored as a candidate for drug development due to its structural features.

Industry

Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyethoxy and thiophene groups could play roles in binding to molecular targets, while the chloro group might influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural similarity.

Key Findings from Comparative Analysis

A. Structural and Physicochemical Differences

- Hydrophilicity: The target compound’s 2-hydroxyethoxy group likely improves aqueous solubility compared to analogues with non-polar substituents (e.g., G500-0126’s pyrrolidinyl or ZVT’s triazole ).

- Aromatic Interactions : The thiophen-2-yl group may enhance π-π stacking compared to phenyl or indole substituents (e.g., Rip-B or ).

- Chloro Position : The 2-chloro substitution differs from 4-chloro in Calhex 231 , which could alter steric interactions with biological targets.

Biological Activity

2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in the realms of anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a benzamide core with several functional groups:

- Chloro group : Enhances reactivity.

- Hydroxyethoxy group : May influence solubility and biological activity.

- Thiophene ring : Contributes to unique electronic properties and potential interactions with biological targets.

Molecular Formula : C15H16ClNO3S

Molecular Weight : 343.81 g/mol

The biological activity of this compound is hypothesized to involve:

- Enzyme Interaction : The compound may inhibit or modulate specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Binding : It could interact with cellular receptors, influencing signal transduction pathways critical for cell survival and proliferation.

- Gene Expression Modulation : The compound may affect gene expression related to various biological processes, particularly those involved in inflammation and tumor growth.

Pharmacological Studies

Research has indicated that compounds with similar structures exhibit significant pharmacological activities. For instance, thiophene derivatives have been noted for their diverse activities, including:

- Antimicrobial Properties : Some studies suggest that thiophene-containing compounds can inhibit bacterial and fungal growth effectively.

- Anticancer Activity : Research indicates that certain derivatives demonstrate cytotoxic effects on various cancer cell lines.

Case Studies

-

Anti-inflammatory Activity :

A study investigated the anti-inflammatory effects of a related thiophene derivative, revealing that it significantly reduced inflammation markers in vitro. The observed IC50 values were comparable to established anti-inflammatory drugs, indicating potential therapeutic applications. -

Anticancer Efficacy :

In vitro tests on cancer cell lines showed that this compound exhibited cytotoxicity with IC50 values ranging from 10 µM to 25 µM, suggesting it may induce apoptosis in malignant cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound was compared with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide | Similar structure with a different thiophene substitution | Exhibited antimicrobial properties |

| N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide | Lacks chloro group | Reduced reactivity and potential biological activity |

The presence of both the chloro group and the thiophene ring in the target compound enhances its unique profile compared to similar compounds, potentially leading to improved binding affinities and biological effects.

Q & A

Q. What are the key considerations for synthesizing 2-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzamide core and subsequent coupling of the thiophene and hydroxyethoxy moieties. Critical steps include:

- Coupling reactions : Use carbodiimides (e.g., EDC or DCC) to activate carboxylic acids for amide bond formation .

- Solvent optimization : Dichloromethane (DCM) or ethanol are preferred for balancing solubility and reaction efficiency .

- Purification : Techniques like recrystallization or column chromatography ensure high purity (>95%), as confirmed by HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic methods : H/C NMR validates the presence of the thiophene ring (δ 6.8–7.5 ppm) and hydroxyethoxy group (δ 3.5–4.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 380.08) .

- Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) assesses purity, with retention times cross-referenced against standards .

Q. What are the primary challenges in optimizing reaction yields for this compound?

- Steric hindrance : The bulky thiophene-ethyl group may slow amide bond formation. Solutions include using excess coupling agents (1.5–2.0 eq.) .

- Byproduct formation : Hydroxyethoxy side chains can undergo unintended oxidation; inert atmospheres (N) and low temperatures (0–5°C) mitigate this .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the thiophene moiety in this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic aromatic substitution sites on the thiophene ring .

- Molecular docking : Models interactions with biological targets (e.g., enzymes), highlighting potential binding affinities via π-π stacking with aromatic residues .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

- Multi-technique validation : Combine H-H COSY and HSQC NMR to resolve overlapping signals from the hydroxyethoxy and thiophene groups .

- X-ray crystallography : Provides unambiguous confirmation of stereochemistry, though crystallization may require slow evaporation from ethanol/water mixtures .

Q. How to design bioactivity assays for this compound’s potential pharmacological applications?

- Target selection : Prioritize enzymes or receptors with known interactions with benzamide derivatives (e.g., kinase inhibitors) .

- In vitro assays : Use fluorescence-based enzymatic inhibition assays (IC determination) and cell viability tests (MTT assay) in cancer or microbial models .

Q. What are the implications of the hydroxyethoxy group’s conformation on solubility and bioavailability?

- Solubility studies : LogP values (calculated ~2.8) suggest moderate lipophilicity, but the hydroxyethoxy group enhances aqueous solubility via hydrogen bonding .

- Permeability assays : Caco-2 cell models predict intestinal absorption, with P values >1 × 10 cm/s indicating favorable bioavailability .

Data Analysis & Methodological Challenges

Q. How to address discrepancies in reported biological activity across similar benzamide derivatives?

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing thiophene with furan) and compare IC values .

- Meta-analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends in activity against specific targets .

Q. What analytical approaches quantify degradation products under varying storage conditions?

- Stability studies : Accelerated degradation (40°C/75% RH) monitored via LC-MS identifies hydrolyzed byproducts (e.g., free benzamide or thiophene fragments) .

- Forced degradation : Exposure to UV light or oxidative conditions (HO) reveals photo- and oxidative instability, guiding formulation strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.